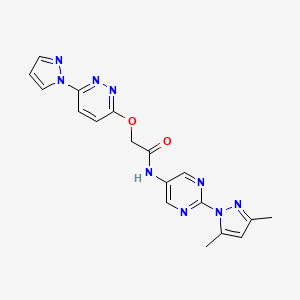

![molecular formula C19H16N4O4S B2655394 N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide CAS No. 396724-74-6](/img/structure/B2655394.png)

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

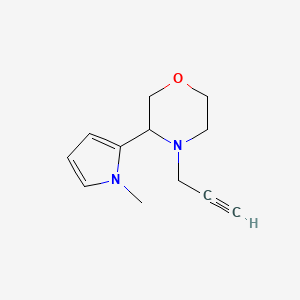

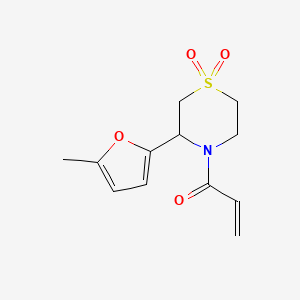

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For “N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide”, specific details about its molecular structure are not available .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and spectral data. For “N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide”, specific physical and chemical properties are not available .Applications De Recherche Scientifique

- Researchers have synthesized and evaluated 1,3,4-thiadiazole derivatives containing this compound for their antimicrobial potential. These derivatives demonstrated activity against bacteria (such as E. coli and B. mycoides) and fungi (C. albicans) . The development of novel antimicrobial agents is crucial in combating infectious diseases.

- The compound’s structure includes a pyrazole ring, which is a nitrogen-containing heterocycle. Pyrazoles play a significant role in medicinal chemistry due to their diverse biological applications. These include anticancer, anti-inflammatory, anticonvulsant, and antioxidant activities . Researchers explore modifications of this compound to enhance its pharmacological properties.

- Nitrophenols are often reduced catalytically for various applications. While specific studies on this compound are limited, its nitrophenyl moiety suggests potential use in catalytic reduction reactions . Investigating its catalytic properties could lead to valuable applications in green chemistry.

- Researchers have developed regioselective syntheses of 4-alkyl-1,3,5-triarylpyrazoles, some of which may serve as ligands for the estrogen receptor . Understanding the interactions between this compound and estrogen receptors could contribute to drug discovery and hormone-related therapies.

- Compounds derived from this structure have been investigated for their antinociceptive effects on the nervous system. Evaluation using tail-clip, hot-plate, and acetic acid-induced writhing tests revealed their impact on mechanical, thermal, and chemical stimuli . Further research could explore their potential as pain-relieving agents.

Antimicrobial Activity

Medicinal Chemistry

Catalysis and Reduction Reactions

Estrogen Receptor Ligands

Antinociceptive Effects

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S/c24-18(10-27-15-4-2-1-3-5-15)20-19-16-11-28-12-17(16)21-22(19)13-6-8-14(9-7-13)23(25)26/h1-9H,10-12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSLVEWHAVAQET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2655313.png)

![2-[[5-Butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2655314.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide](/img/structure/B2655321.png)

![Tert-butyl (3aR,6aS)-2-(2-chloropyrimidine-5-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2655322.png)

![N-cyclopropyl-4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrole-2-carboxamide](/img/structure/B2655332.png)